Des(2,3-Dihydroxypropyl)Iodixanol

Übersicht

Beschreibung

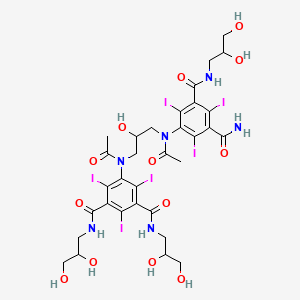

5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, also known as 5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide, is a useful research compound. Its molecular formula is C32H38I6N6O13 and its molecular weight is 1476.112. The purity is usually 95%.

BenchChem offers high-quality 5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Computertomographische Koronarangiographie (CCTA)

Iodixanol: ist das einzige von der FDA zugelassene isosmolarische Kontrastmittel für die Verwendung bei CCTA . Es hilft bei der diagnostischen Beurteilung von Patienten mit Verdacht auf koronare Herzkrankheit. Studien haben gezeigt, dass es im Vergleich zu niedrig-osmolarischen Kontrastmitteln weniger Nebenwirkungen und eine ähnliche Bildqualität aufweist .

Herzkatheterisierung

Bei der Herzkatheterisierung wird Iodixanol aufgrund seines Wirksamkeits- und Sicherheitsprofils verwendet. Es ist bekannt für seine höhere Viskosität, die während des Eingriffs bei der Visualisierung der Koronararterien von Vorteil sein kann .

Prävention der Kontrastmittel-induzierten Nephropathie

Die isosmolarische Natur von Iodixanol macht es zu einer bevorzugten Wahl bei Patienten mit einem Risiko für eine Kontrastmittel-induzierte Nephropathie, insbesondere bei Patienten mit bereits bestehenden Nierenerkrankungen .

Radiologie und bildgebende Verfahren

Als Kontrastmittel verbessert Iodixanol die Sichtbarkeit von Gefäßsystemen und Weichteilstrukturen in radiologischen Bildern. Es ist besonders nützlich bei Verfahren, die ein hohes Maß an Präzision und Klarheit erfordern .

Neurologische Bildgebung

Iodixanol: wird in der neurologischen Bildgebung verwendet, um den Kontrast von Hirngefäßen zu verbessern und Erkrankungen wie Aneurysmen und Gefäßmissbildungen zu diagnostizieren .

Pädiatrische Bildgebung

Aufgrund seines Sicherheitsprofils wird Iodixanol auch in der pädiatrischen Bildgebung eingesetzt und bietet eine weniger invasive Option zur Diagnose verschiedener Erkrankungen bei Kindern .

Forschung und Entwicklung

Im F&E-Sektor wird Iodixanol verwendet, um neue bildgebende Verfahren zu untersuchen und bessere Kontrastmittel mit verbesserten Sicherheits- und Wirksamkeitsprofilen zu entwickeln .

Wirkmechanismus

Target of Action

Des(2,3-dihydroxypropyl) Iodixanol, also known as Iodixanol, is primarily used as a contrast agent during medical imaging procedures . The primary targets of Iodixanol are the body structures that contain iodine .

Mode of Action

Iodixanol works by attenuating x-rays as they pass through the body . The degree of opacity produced by Iodixanol is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays .

Biochemical Pathways

After intravascular administration, Iodixanol makes opaque those internal structures in its path of flow, allowing their visualization until significant hemodilution and elimination occur

Pharmacokinetics

The elimination half-life is approximately 2.1 hours, and the primary route of excretion is through the kidneys .

Result of Action

The primary result of Iodixanol’s action is the enhanced visualization of internal structures during medical imaging procedures . It is particularly useful in individuals with renal dysfunction, as it is believed to be less toxic to the kidneys than most other intravascular contrast agents .

Action Environment

The action of Iodixanol can be influenced by various environmental factors. For instance, the presence of dust can pose a risk, and it is recommended to avoid dust formation during handling . Additionally, it is advised to ensure adequate ventilation and to avoid breathing in vapors, mist, or gas . The compound should be stored and handled in a safe environment, away from sources of ignition .

Biochemische Analyse

Biochemical Properties

Des(2,3-dihydroxypropyl) Iodixanol plays a crucial role in biochemical reactions, particularly in the context of proteomics. It interacts with a variety of enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form stable complexes with these biomolecules, thereby influencing their activity and function. For instance, Des(2,3-dihydroxypropyl) Iodixanol can bind to specific enzymes, altering their catalytic activity and affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

Des(2,3-dihydroxypropyl) Iodixanol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in signal transduction pathways, thereby affecting cellular responses to external stimuli. Additionally, Des(2,3-dihydroxypropyl) Iodixanol can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of specific genes .

Molecular Mechanism

The molecular mechanism of Des(2,3-dihydroxypropyl) Iodixanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, either inhibiting or enhancing their activity. This binding can lead to conformational changes in the enzymes, affecting their function. Furthermore, Des(2,3-dihydroxypropyl) Iodixanol can interact with DNA-binding proteins, influencing the transcription of genes and thereby altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Des(2,3-dihydroxypropyl) Iodixanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Des(2,3-dihydroxypropyl) Iodixanol remains stable under specific conditions, but its activity can diminish over time due to degradation processes. Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Des(2,3-dihydroxypropyl) Iodixanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential damage to tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

Des(2,3-dihydroxypropyl) Iodixanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, Des(2,3-dihydroxypropyl) Iodixanol can affect the glycolytic pathway by interacting with enzymes such as hexokinase and phosphofructokinase, leading to changes in glucose metabolism .

Transport and Distribution

Within cells and tissues, Des(2,3-dihydroxypropyl) Iodixanol is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of Des(2,3-dihydroxypropyl) Iodixanol is influenced by its affinity for certain transporters, which can affect its accumulation in different tissues .

Subcellular Localization

Des(2,3-dihydroxypropyl) Iodixanol exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with specific biomolecules and its overall biochemical effects. For instance, Des(2,3-dihydroxypropyl) Iodixanol may localize to the nucleus, where it can influence gene expression by interacting with transcription factors .

Biologische Aktivität

The compound 5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This compound is structurally related to iodinated contrast agents used in medical imaging and has implications in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 1508.1452 g/mol. The structure includes multiple functional groups such as acetyl, carbamoyl, and triiodophenyl moieties that contribute to its biological activity and solubility properties.

| Property | Value |

|---|---|

| Molecular Formula | C33H42I6N6O14 |

| Molecular Weight | 1508.1452 g/mol |

| Charge | 0 |

| Stereochemistry | Mixed |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that the triiodinated structure enhances its radiopacity, making it effective as a contrast agent in imaging techniques like X-ray and CT scans. The presence of hydroxyl groups may also facilitate interactions with biological membranes and proteins.

Anticancer Properties

Recent research has indicated that iodinated compounds can exhibit anticancer properties. For instance, derivatives of triiodophenyl have shown cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS).

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary studies indicate that the presence of carbamoyl groups may enhance antimicrobial activity by disrupting bacterial cell walls.

Case Study 1: Anticancer Activity Evaluation

A study conducted on the effects of similar iodinated compounds on breast cancer cell lines demonstrated significant inhibition of cell proliferation at concentrations above 10 µM. The study utilized flow cytometry to assess apoptosis rates and found that treatment with the compound led to a 30% increase in apoptotic cells compared to control groups.

Case Study 2: Antimicrobial Testing

In vitro testing against E. coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests moderate antimicrobial activity; however, further studies are needed to elucidate the exact mechanism and efficacy against other pathogens.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is rapidly distributed in vivo following administration. Its high iodine content contributes to a longer retention time in tissues during imaging procedures.

Toxicity Studies

Toxicological assessments have shown that while the compound is generally well-tolerated at therapeutic doses, higher concentrations can lead to nephrotoxicity, particularly due to its iodine load. Monitoring renal function is recommended during clinical use.

Eigenschaften

IUPAC Name |

5-[acetyl-[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38I6N6O13/c1-11(48)43(27-23(35)17(29(39)54)21(33)18(24(27)36)30(55)40-3-13(50)8-45)6-16(53)7-44(12(2)49)28-25(37)19(31(56)41-4-14(51)9-46)22(34)20(26(28)38)32(57)42-5-15(52)10-47/h13-16,45-47,50-53H,3-10H2,1-2H3,(H2,39,54)(H,40,55)(H,41,56)(H,42,57) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLMOUNYBXWCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38I6N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1476.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255376-57-9 | |

| Record name | 5-(Acetyl(3-(acetyl(3-carbamoyl-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenyl)amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0255376579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(ACETYL(3-(ACETYL(3-CARBAMOYL-5-((2,3-DIHYDROXYPROPYL)CARBAMOYL)-2,4,6-TRIIODOPHENYL)AMINO)-2-HYDROXYPROPYL)AMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R5061X9HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.